Tert-butyl3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 2361635-62-1, molecular formula C11H18N2O3, molecular weight 226.27 g/mol) belongs to the class of N-Boc-protected 3,3-disubstituted azetidines. It features a cyano group and a 2-hydroxyethyl side chain attached to the azetidine C3-position, along with an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
Cat. No. B15315576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CCO)C#N
InChIInChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-11(6-12,8-13)4-5-14/h14H,4-5,7-8H2,1-3H3
InChIKeyMIBZBKOGPHOYRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate: A Bifunctional 3,3-Disubstituted Azetidine Building Block for Medicinal Chemistry and Diversity-Oriented Synthesis


Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 2361635-62-1, molecular formula C11H18N2O3, molecular weight 226.27 g/mol) belongs to the class of N-Boc-protected 3,3-disubstituted azetidines. It features a cyano group and a 2-hydroxyethyl side chain attached to the azetidine C3-position, along with an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen [1]. The 3,3-disubstitution pattern forms a quaternary carbon center, which is a structural motif of growing interest for increasing three-dimensionality and sp³-character in drug discovery [2]. This compound serves as a versatile intermediate in pharmaceutical synthesis owing to three chemically orthogonal functional groups that permit sequential and selective transformations, enabling modular access to complex molecular architectures [2].

Why Generic 3-Cyanoazetidine Building Blocks Cannot Replace Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate in Advanced Synthetic Projects


Generic 3-cyanoazetidine building blocks such as 1-Boc-3-cyanoazetidine (CAS 142253-54-1) or tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (CAS 936850-09-8) are structurally simpler and commercially prevalent, but they lack the orthogonal chemical handles and tailored physicochemical properties of the target compound. The absence of the primary alcohol on the 3-ethyl substituent in simpler analogs eliminates a critical site for late-stage derivatization—such as oxidation, esterification, etherification, or conversion to a leaving group—thereby limiting the accessible chemical space from a single intermediate . Furthermore, the hydroxyethyl group significantly alters key computed properties, including hydrogen bond donor count and topological polar surface area, which directly affect solubility, permeability, and target engagement profiles that cannot be replicated by simple alkyl or unsubstituted analogs [1]. Substitution with a methyl analog or des-hydroxyethyl compound therefore results in a chemically and pharmacokinetically distinct entity, which can derail structure–activity relationship (SAR) studies that depend on the precise spatial and electronic presentation of the hydroxyethyl moiety .

Quantitative Differentiation of Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate from Closest Analogues


Enhanced Hydrogen-Bond Donor Capacity and Topological Polar Surface Area Differentiate This Building Block from Non-Hydroxylated Analogues

The target compound introduces one hydrogen bond donor (HBD) and a significantly larger topological polar surface area (TPSA) compared to the two closest commercial analogues: 1-Boc-3-cyanoazetidine and tert-butyl 3-cyano-3-methylazetidine-1-carboxylate. Specifically, the target compound exhibits HBD = 1, TPSA = 73.6 Ų, and XLogP3 = 0.2, whereas the comparators uniformly display HBD = 0, TPSA ≈ 53 Ų, and XLogP3 values of 0.6–0.65 [1][2]. The increase of approximately 20 Ų in TPSA and the gain of a hydrogen bond donor represent a substantial shift in the physicochemical profile, directly impacting aqueous solubility and passive membrane permeability [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Distinct Reactivity: The Primary Alcohol Serves as a Direct Precursor to a Stable Mesylate Leaving Group, Expanding the Derivatization Tree

The 2-hydroxyethyl substituent is a chemically competent primary alcohol that can be directly converted to a methanesulfonyl (mesyl) leaving group. Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate . This transformation installs a potent electrophile for subsequent nucleophilic substitution (SN2) reactions with amines, thiols, alkoxides, or carbon nucleophiles. In contrast, 1-Boc-3-cyanoazetidine lacks any leaving group functionality at the 3-position, and tert-butyl 3-cyano-3-methylazetidine-1-carboxylate is unreactive under analogous conditions due to the absence of a hydroxyl group [1]. The difference is qualitative: one building block enables a direct diversification pathway via mesylation/SN2, while its comparators require introduction of a functional handle through additional synthetic steps.

Diversity-Oriented Synthesis Building Block Reactivity Late-Stage Functionalization

Commercial Purity Standardization: This Building Block Is Routinely Offered at ≥95% Purity, Consistent with Premium 3,3-Disubstituted Azetidine Intermediates

Available commercial data demonstrates that tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate is supplied at a minimum purity of 95% (LC/GC or HPLC), matching the purity specification of the broader family of 3-cyano-3-substituted azetidine building blocks . For instance, the analogous tert-butyl 3-cyano-3-methylazetidine-1-carboxylate is also specified at 95% purity . The tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1228581-13-2), which is the closest structural isomer differing only in the length of the hydroxyalkyl chain, is likewise offered at 95% purity . This uniformity indicates that the target compound does not require any compromise in quality standards when substituted for another 3,3-disubstituted azetidine building block.

Chemical Procurement Quality Assurance Building Block Sourcing

Predicted Solubility Advantage: The Hydroxyethyl Substituent Enhances Aqueous Solubility Relative to the Methyl Analog, Expanding Biological Assay Compatibility

The hydroxyethyl chain lowers the computed lipophilicity (XLogP3 = 0.2) compared to the methyl analog (ACD/LogP = 0.65), and contributes an additional hydrogen bond acceptor, suggesting improved aqueous solubility. While direct experimental solubility measurements for this specific compound are not publicly available, the combined effect of lower logP (−0.45 units) plus higher TPSA (+20.6 Ų) and H-bond donor count (+1) relative to tert-butyl 3-cyano-3-methylazetidine-1-carboxylate predicts a measurable increase in thermodynamic aqueous solubility [1]. This property is critical when the building block is incorporated into early-stage fragment-like or lead-like libraries where aqueous solubility governs screening success in biochemical and cell-based assays.

Aqueous Solubility ADME Prediction Assay Optimization

Molecular Weight Optimization: The Target Compound Falls Within a Favorable Range for Fragment-Based and Lead-Like Libraries

With a molecular weight of 226.27 g/mol, tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate resides comfortably within the range suitable for fragment-based (MW < 300) and lead-like (MW ≤ 350) library design [1]. While the simpler analog 1-Boc-3-cyanoazetidine (MW 182.22 g/mol) is even lighter, it sacrifices the additional functional handle [2]. The hydroxymethyl analog (MW 212.25 g/mol) is slightly lighter but introduces a more sterically constrained alcohol at the ring junction, which may affect reactivity . The target compound thus captures a balanced compromise: it retains low molecular weight while maximizing the number of synthetically useful functional groups per unit mass, a key metric of atom economy and library efficiency in medicinal chemistry campaigns.

Fragment-Based Drug Discovery Lead-Like Criteria Molecular Complexity

Exclusive C3-Quaternary Center Formation: The 3,3-Disubstitution Pattern Pre-Installs a Quaternary Carbon Not Accessible from Mono-Substituted Azetidine Intermediates

The target compound contains a fully substituted carbon at the azetidine C3-position, bearing cyano, hydroxyethyl, and two azetidine ring bonds. This quaternary center is a conformationally restricted motif that increases the three-dimensionality of derived molecules, a sought-after property in modern drug design [1]. By contrast, 1-Boc-3-cyanoazetidine is a mono-substituted azetidine that lacks this quaternary center, and its derivatives will be conformationally more flexible [2]. Furthermore, the modular azetidinylation strategy for preparing 3,3-disubstituted azetidines is still an emerging area, with recent literature (2025) highlighting the challenge of accessing quaternary centers on azetidine rings [3]. Procuring this pre-assembled building block bypasses the need for de novo construction of the C3-quaternary center, a transformation that remains non-trivial in contemporary synthesis.

Drug Discovery Conformational Restriction sp³-Rich Scaffolds

Optimal Research and Industrial Application Scenarios for Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate


Medicinal Chemistry: Generation of Lead-Like Libraries with Enhanced Sp³ Character and Orthogonal Functional Handles

Medicinal chemistry groups seeking to expand sp³-rich, three-dimensional compound collections should select this building block for its quaternary C3 center combined with three orthogonal functional groups (Boc-protected amine, cyano, primary alcohol). The pre-installed quaternary carbon contributes to conformational restriction, which is associated with improved selectivity and bioavailability in drug candidates [1]. The hydroxyethyl group provides a reactive handle for parallel derivatization, enabling construction of diverse amide, ester, or ether libraries from a single core scaffold . This building block is particularly suited for fragment elaboration or diversity-oriented synthesis programs targeting novel chemical space in the 220–300 Da range [2].

Chemical Biology: Synthesis of Bifunctional Probe Molecules Requiring a Primary Alcohol for Bioconjugation

The primary alcohol of the hydroxyethyl chain is an ideal anchor point for bioconjugation chemistry, including attachment of fluorescent dyes, biotin tags, photoaffinity labels, or PEG linkers. The cyano group can concurrently serve as a polar pharmacophore or be further transformed into a tetrazole, amide, or amine independently of the alcohol [1]. This orthogonal reactivity enables the construction of chemical probes with precisely controlled linker attachment, minimizing interference with target binding . In contrast, mono-functional 3-cyanoazetidines lack a conjugation site and would require additional synthetic steps to introduce a suitable tether.

Process Chemistry: Late-Stage Functionalization via Mesylate Displacement to Access Complex Azetidine-Containing APIs

Process chemists developing scalable routes to azetidine-containing active pharmaceutical ingredients (APIs) benefit from the direct conversion of this building block to its reactive mesylate derivative. The mesylation/SN2 sequence documented for this compound provides a robust diversification point that can introduce amines, thiols, or carbon nucleophiles in high yield under mild conditions [1]. This streamlines the synthetic route by eliminating protection/deprotection steps typically required when building up functionality from simpler azetidines. The Boc group remains intact throughout mesylation, allowing subsequent orthogonal deprotection and further elaboration .

Fragment-Based Drug Discovery: Solubility-Optimized Fragment Candidate for High-Concentration Screening

With a molecular weight of 226.27 Da and a predicted aqueous solubility superior to its methyl analog (XLogP3 0.2 vs. 0.65, TPSA 73.6 vs. 53 Ų), this compound meets fragment-like criteria and is more likely to remain soluble at the elevated concentrations (typically 0.1–10 mM) required for fragment screening by NMR, SPR, or X-ray crystallography [1]. Its three distinct hydrogen-bonding capable atoms (cyano nitrogen, alcohol OH, Boc carbonyl oxygens) provide multiple interaction points for target binding, while the quaternary center limits conformational entropy loss upon binding. Fragment hit follow-up can leverage the alcohol for rapid analog generation via O-alkylation or esterification [2].

Quote Request

Request a Quote for Tert-butyl3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.